molecular formula C18H16Cl2N2O5S B607834 GSK3491943 CAS No. 2215853-96-4

GSK3491943

Cat. No.: B607834
CAS No.: 2215853-96-4
M. Wt: 443.295
InChI Key: WTAZKBZVUKNROS-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPV4 is a mechanosensitive channel implicated in diverse physiological and pathological processes, including pulmonary edema, cancer progression, and vascular regulation . GSK3491943 demonstrates high specificity for TRPV4, effectively blocking channel activation and downstream signaling pathways. Preclinical studies highlight its ability to inhibit TRPV4-induced pulmonary edema, with favorable in vivo pharmacodynamic profiles and low toxicity .

Properties

CAS No.

2215853-96-4

Molecular Formula

C18H16Cl2N2O5S

Molecular Weight

443.295

IUPAC Name

3-chloro-4-(((3R,4S)-4-(4-chlorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

InChI

InChI=1S/C18H16Cl2N2O5S/c19-13-2-4-14(5-3-13)27-17-9-22(10-18(17,24)11-23)28(25,26)16-6-1-12(8-21)7-15(16)20/h1-7,17,23-24H,9-11H2/t17-,18+/m0/s1

InChI Key

WTAZKBZVUKNROS-ZWKOTPCHSA-N

SMILES

OC[C@@]1(O)[C@H](CN(S(C2=C(C=C(C#N)C=C2)Cl)(=O)=O)C1)OC3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3491943;  GSK-3491943;  GSK 3491943; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

TRPV4 antagonists represent a growing class of therapeutics, with several compounds under preclinical and clinical investigation. Below is a detailed comparison of GSK3491943 with key competitors:

Pharmacological Profiles

Compound Target Potency (IC₅₀/EC₅₀) Solubility Clinical Status Key Findings
This compound TRPV4 Not explicitly reported High Preclinical Blocks TRPV4-induced pulmonary edema; suitable in vivo PD/toxicity
GSK2798745 TRPV4 IC₅₀ = 16 nM High Phase I (heart failure) Orally active; safe and well-tolerated in humans
HC-067047 TRPV4 IC₅₀ = ~133 nM Moderate Preclinical Widely used in research; inhibits cancer cell migration
RN-1734 TRPV4 IC₅₀ = ~3.8 µM Low Preclinical Reduces inflammation and pain in animal models
Compound 36 TRPV4 EC₅₀ = 60 nM (agonist) High Preclinical Quinazolin-derived agonist; antiviral potential

Structural and Functional Insights

  • This compound vs. GSK2798745 : Both are TRPV4 antagonists developed by GSK, but GSK2798745 has advanced to clinical trials due to its oral bioavailability and established safety profile . Structural differences (undisclosed in public data) may underlie variations in tissue penetration or metabolic stability.
  • This compound vs. HC-067047 : HC-067047 is a research-grade antagonist with lower potency (IC₅₀ ~133 nM) compared to this compound. Its moderate solubility limits therapeutic utility, whereas this compound’s high solubility enhances bioavailability .
  • Agonist vs. Antagonist Dynamics : Compound 36, a TRPV4 agonist, contrasts with this compound’s antagonism. Agonists like GSK1016790A induce cancer cell death but risk systemic side effects (e.g., vascular leakage), highlighting the therapeutic complexity of TRPV4 modulation .

Clinical and Preclinical Implications

  • GSK2798745 leads in clinical translation, demonstrating TRPV4 inhibition’s feasibility in heart failure. However, this compound’s preclinical efficacy in pulmonary edema suggests niche applications in respiratory diseases .
  • Cancer Context: TRPV4 antagonists exhibit dual roles—suppressing tumor progression in some contexts (e.g., glioma) while normalizing vasculature in others.

Research Findings and Challenges

  • Mechanistic Complexity : TRPV4’s role in both promoting and inhibiting cancer underscores the need for compound-specific profiling. This compound’s effects may vary by tissue type, necessitating targeted studies .
  • Toxicity Considerations: While this compound shows low toxicity in preclinical models, systemic TRPV4 antagonism risks disrupting physiological mechanotransduction (e.g., endothelial function) .
  • Structural Optimization : The lack of publicly disclosed structures for this compound limits direct comparisons with analogs like GSK2798745. Advances in crystallography or SAR studies could elucidate critical pharmacophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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GSK3491943
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